8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C28H27FN6O2 and its molecular weight is 498.562. The purity is usually 95%.
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Biological Activity
The compound 8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione (CAS Number: 898464-38-5) is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H29FN6O2 with a molecular weight of 476.5 g/mol. The structure features a piperazine ring and a naphthalene moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C26H29FN6O2 |
Molecular Weight | 476.5 g/mol |
CAS Number | 898464-38-5 |
Research indicates that compounds containing piperazine and purine structures often interact with various biological targets, including enzymes and receptors involved in neurotransmission and cell signaling pathways.
Inhibition of Nucleoside Transporters
One significant area of research involves the compound's interaction with equilibrative nucleoside transporters (ENTs) . These transporters play a crucial role in nucleotide synthesis and the regulation of adenosine functions, which are vital in cancer therapies. A study demonstrated that derivatives similar to this compound exhibited selective inhibition of ENT2 over ENT1, suggesting potential therapeutic applications in oncology .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural characteristics. The presence of the 2-fluorobenzyl group enhances lipophilicity and may improve binding affinity to target proteins.
Key Findings from SAR Studies
- Fluorine Substitution : The introduction of fluorine atoms has been shown to enhance the potency of piperazine derivatives by increasing their metabolic stability and bioavailability.
- Naphthalene Moiety : The naphthalene component contributes to π–π stacking interactions with aromatic amino acids in the binding site of target proteins, enhancing binding affinity.
In Vitro Studies
In vitro studies have highlighted the compound's ability to inhibit specific enzymes such as tyrosinase , which is involved in melanin production. Compounds structurally related to this purine derivative displayed competitive inhibition with IC50 values significantly lower than standard inhibitors .
Compound | IC50 (μM) | Reference |
---|---|---|
8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-naphthalen-1-ylmethyl purine | 0.18 | |
Kojic Acid | 17.76 |
Case Studies
A notable case study investigated the antimelanogenic effects of related piperazine compounds on B16F10 melanoma cells. The study reported that these compounds inhibited melanin synthesis without causing cytotoxicity, indicating their potential as therapeutic agents for skin disorders .
Properties
CAS No. |
886910-85-6 |
---|---|
Molecular Formula |
C28H27FN6O2 |
Molecular Weight |
498.562 |
IUPAC Name |
8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C28H27FN6O2/c1-32-25-24(26(36)31-28(32)37)35(18-20-10-6-9-19-7-2-4-11-22(19)20)27(30-25)34-15-13-33(14-16-34)17-21-8-3-5-12-23(21)29/h2-12H,13-18H2,1H3,(H,31,36,37) |
InChI Key |
IBSMNOAPDKSDRO-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4F)CC5=CC=CC6=CC=CC=C65 |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.